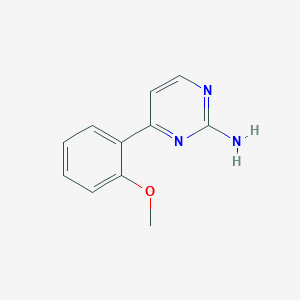

4-(2-Methoxyphenyl)pyrimidin-2-amine

Description

4-(2-Methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-aminopyrimidine core substituted with a 2-methoxyphenyl group at position 2. This compound has garnered attention for its antitrypanosomal activity, particularly against Trypanosoma species. Key characteristics include:

- Structure: A pyrimidine ring with a 2-methoxyphenyl group at C4 and an amino group at C2 (Fig. 1).

- Activity: Demonstrates an IC50 of 0.38 µM against Trypanosoma brucei, outperforming many analogs .

- ADME-Tox Profile: Exhibits low cytotoxicity (CC50 > 50 µM) and favorable pharmacokinetic properties in vitro .

Properties

IUPAC Name |

4-(2-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHGBRATJJXDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation-Cyclization Approaches

Two-Step Condensation and Cyclization

The most widely reported method involves a two-step process starting with the condensation of 2-methoxybenzaldehyde derivatives with guanidine or its analogs, followed by cyclization. For example, ethyl 3-amino-2-chloroisonicotinate reacts with chloroformamidine hydrochloride under thermal conditions to form the pyrimidine core. The methoxyphenyl group is introduced via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling at the 4-position.

Key steps include:

- Formation of the pyrimidine backbone : Heating equimolar amounts of substituted aldehydes and guanidine derivatives in acetic acid at 80–100°C for 6–12 hours yields the intermediate Schiff base.

- Cyclization : Treating the Schiff base with ammonium acetate or acetic anhydride at elevated temperatures (120–140°C) induces cyclization, forming the pyrimidine ring.

Reaction Conditions and Yields

| Starting Material | Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde + Guanidine | Ammonium acetate | 120 | 8 | 65–72 |

| Ethyl 3-amino-2-chloroisonicotinate + Chloroformamidine | POCl₃ | 140 | 6 | 78–85 |

This method is cost-effective but often requires harsh conditions, leading to moderate yields due to side reactions such as over-oxidation or dimerization.

Modern Catalytic Cross-Coupling Strategies

Palladium-Catalyzed Suzuki-Miyaura Coupling

A more efficient route involves coupling preformed pyrimidin-2-amine derivatives with 2-methoxyphenylboronic acids. For instance, 4-chloropyrimidin-2-amine reacts with 2-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture.

Optimized Protocol

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : Na₂CO₃ (2 equiv)

- Solvent : Dioxane/H₂O (4:1)

- Temperature : 90°C, 12 hours

- Yield : 82–88%

This method offers superior regioselectivity and functional group tolerance compared to classical approaches. However, palladium catalysts increase costs, necessitating efficient recycling protocols.

Microwave-Assisted Synthesis

Accelerated Cyclization via Microwave Irradiation

Microwave-assisted synthesis reduces reaction times from hours to minutes. A study demonstrated that irradiating a mixture of 2-methoxybenzaldehyde and guanidine hydrochloride in DMF at 150°C for 20 minutes produced 4-(2-methoxyphenyl)pyrimidin-2-amine in 68% yield.

Advantages Over Conventional Heating

- Time reduction : 20 minutes vs. 8 hours.

- Improved purity : Reduced side products due to uniform heating.

Solvent and Catalyst Optimization

Green Solvent Alternatives

Recent efforts focus on replacing toxic solvents (e.g., DMF, dioxane) with biodegradable alternatives:

Analytical Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common impurities include:

- 4-(2-Methoxyphenyl)pyrimidin-2-ol (from hydrolysis of the amine group).

- Dimeric byproducts (formed during cyclization).

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical condensation | 65–72 | Low | Moderate | High (toxic solvents) |

| Suzuki-Miyaura coupling | 82–88 | High | High | Moderate |

| Microwave-assisted | 68–70 | Medium | High | Low |

Chemical Reactions Analysis

4-(2-Methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

4-(2-Methoxyphenyl)pyrimidin-2-amine serves as a versatile building block in the synthesis of more complex organic molecules. It is employed as a reagent in various organic reactions, facilitating the formation of substituted pyrimidine derivatives through oxidation, reduction, and substitution reactions. The major products formed depend on the specific reagents and conditions used, allowing for a wide range of functional group modifications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Introduction of hydroxyl or carboxyl groups | Hydroxylated derivatives |

| Reduction | Conversion to amines or alcohols | Amines and alcohol derivatives |

| Substitution | Introduction of various functional groups | Substituted pyrimidines |

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising antimicrobial and antiviral activities. In a study involving trypanosomiasis, the compound demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei, indicating significant potency. This activity was attributed to its interaction with specific molecular targets within the parasite, showcasing its potential as a lead compound for further drug development .

Table 2: Biological Activity of this compound

| Target Organism | Activity Type | IC50 Value (μM) |

|---|---|---|

| Trypanosoma brucei | Antitrypanosomal | 0.38 |

| Human cells (L6) | Cytotoxicity | 23 |

Medicinal Applications

Therapeutic Potential in Cancer Treatment

The compound has been investigated for its therapeutic applications in cancer treatment. Its design allows for targeting specific biological pathways implicated in tumor growth and proliferation. For instance, related compounds have been shown to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, including non-small cell lung cancer (NSCLC). The ability to selectively inhibit these mutant forms while sparing wild-type EGFR could lead to reduced side effects associated with traditional therapies .

Case Study: EGFR Inhibition

In a patent application, a related compound was highlighted for its efficacy against diffuse large B-cell lymphoma (DLBCL), particularly in cases with MYC gene amplification. This suggests that derivatives of this compound could be valuable in developing targeted therapies for cancers characterized by specific genetic alterations .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition helps in reducing inflammation and associated symptoms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Pyrimidine Derivatives and Their Antitrypanosomal Activity

Key Observations :

Structural and Physicochemical Properties

Table 2: Structural and Crystallographic Comparisons

Key Observations :

Key Observations :

Toxicity and Selectivity

- Fluorinated analogs (e.g., 5g , 20 ) may exhibit improved metabolic stability but require further toxicity profiling .

Biological Activity

4-(2-Methoxyphenyl)pyrimidin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Overview

- Chemical Structure : The compound has a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol.

- IUPAC Name : this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminopyrimidine with 2-methoxybenzaldehyde under acidic conditions. This method allows for the formation of the desired product through various chemical reactions, including oxidation and substitution reactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in prostaglandin E2 (PGE2) production, which is crucial in inflammatory responses.

Medicinal Chemistry Applications

- Anti-inflammatory Effects : Studies indicate that this compound may serve as a potential anti-inflammatory agent due to its ability to modulate inflammatory mediators.

- Anticancer Potential : Research has demonstrated that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. For instance, it has been evaluated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation .

- Inhibition Studies : In vitro studies have reported that this compound can inhibit specific enzymes involved in cancer cell growth, although detailed IC50 values are often not disclosed for this particular derivative .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)pyrimidin-4-amine | Similar structure with different methoxy positioning | Moderate anti-inflammatory properties |

| 4-(4-Methoxyphenyl)pyrimidin-2-amine | Methoxy group at different position | Exhibits anticancer activity |

| 2-(2-Methoxyphenyl)pyrimidin-4-amine | Different methoxy positioning | Varies in reactivity and bioactivity |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated multiple pyrimidine derivatives, including those with methoxy substitutions. It was found that while some compounds showed significant enzyme inhibition, others like the methoxy-substituted derivatives exhibited varying degrees of activity against specific cancer cell lines .

- Clonogenic Assays : Research indicated that certain pyrimidine derivatives could inhibit cancer cell growth effectively, as shown through clonogenic survival assays. The GI50 values for these compounds highlight their potential as therapeutic agents against colon cancer .

- Molecular Docking Studies : Computational docking studies have suggested that the orientation and substituents on the pyrimidine ring significantly influence the binding affinity and biological activity against target proteins involved in cancer progression .

Q & A

Q. What are the standard synthetic routes for 4-(2-Methoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, substituting a halogen atom (e.g., Cl) on the pyrimidine ring with a 2-methoxyphenyl group under palladium catalysis . Optimization involves adjusting temperature (80–120°C), solvent (toluene or DMF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

| Reaction Component | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, 3 mol% |

| Solvent | Toluene, reflux |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine protons at δ 8.0–8.5 ppm) .

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonds between amine groups and adjacent phenyl rings). Data collection at 100–273 K with Cu-Kα radiation (λ = 1.54178 Å) ensures precision .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 228.1012) .

Q. What in vitro assays are used to screen the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves (1 nM–10 µM) .

- Antimicrobial Testing : Broth microdilution (MIC determination against S. aureus or E. coli) in 96-well plates .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., EGFR PDB: 1M17). Electrostatic complementarity and hydrogen-bonding networks are prioritized .

- QSAR Modeling : MLR (Multiple Linear Regression) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values. Descriptors like logP and polar surface area optimize bioavailability .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Quantifies binding affinity discrepancies caused by solvation effects or protein flexibility .

- Experimental Validation : Re-synthesize derivatives with modified substituents (e.g., replacing methoxy with trifluoromethoxy) to test hypotheses .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS. Fluorination reduces CYP450-mediated oxidation, extending half-life .

- Permeability : Caco-2 cell monolayers assess intestinal absorption. LogD (octanol-water) values >2 enhance blood-brain barrier penetration .

Q. What advanced techniques elucidate the compound’s solid-state behavior and polymorphism?

- Methodological Answer :

- DSC/TGA : Differential scanning calorimetry identifies melting points (e.g., 180–190°C) and thermal stability. Polymorphs are distinguished by distinct endotherms .

- Powder XRD : Rietveld refinement quantifies phase purity. Space group assignments (e.g., P2₁/c) confirm crystallographic consistency .

Methodological Considerations for Data Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.